molecular formula C19H24N2O4S B7014031 N-(2-cyclopropylsulfonylethyl)spiro[chromene-2,4'-piperidine]-1'-carboxamide

N-(2-cyclopropylsulfonylethyl)spiro[chromene-2,4'-piperidine]-1'-carboxamide

Cat. No.: B7014031
M. Wt: 376.5 g/mol
InChI Key: MAFPLHCXMMIRRV-UHFFFAOYSA-N
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Description

N-(2-cyclopropylsulfonylethyl)spiro[chromene-2,4’-piperidine]-1’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Properties

IUPAC Name

N-(2-cyclopropylsulfonylethyl)spiro[chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c22-18(20-11-14-26(23,24)16-5-6-16)21-12-9-19(10-13-21)8-7-15-3-1-2-4-17(15)25-19/h1-4,7-8,16H,5-6,9-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFPLHCXMMIRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)CCNC(=O)N2CCC3(CC2)C=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropylsulfonylethyl)spiro[chromene-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process The initial step often includes the formation of the spiro[chromene-2,4’-piperidine] core through a condensation and cyclization reactionThe reaction conditions usually require an inert atmosphere, such as argon, and the use of dry solvents to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropylsulfonylethyl)spiro[chromene-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropylsulfonylethyl)spiro[chromene-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways associated with its therapeutic effects. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyclopropylsulfonylethyl)spiro[chromene-2,4’-piperidine]-1’-carboxamide stands out due to its specific functional groups and the unique spiro linkage, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .

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